molecular formula C9H5BrF3NO2 B2953237 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1909311-73-4

6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2953237
CAS No.: 1909311-73-4
M. Wt: 296.043
InChI Key: MIOKPGIGHPAXBJ-UHFFFAOYSA-N
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Description

6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with the CAS Number: 1909313-53-6 . It has a molecular weight of 282.06 . The IUPAC name for this compound is 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrF3NO/c10-5-3-6(9(11,12)13)8-7(4-5)14-1-2-15-8/h3-4,14H,1-2H2 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Organic Synthesis Applications

The compound is utilized in organic synthesis, particularly in the regioselective cyclization processes and the synthesis of heterocyclic compounds. For instance, Shawali and Gomha (2002) demonstrated its use in regioselective cyclization to produce s-triazolo[4,3-b]-as-triazin-7(8H)-ones with good yields, highlighting its potential in creating complex molecular structures (Shawali & Gomha, 2002). Similarly, Patel et al. (2006) explored its antimicrobial properties through the synthesis of newer quinazolinones, indicating its relevance in developing bioactive molecules (Patel, Mistry, & Desai, 2006).

Material Science and Polymer Chemistry

In material science, the compound's derivatives have been investigated for their potential in creating high-performance polymers. Li et al. (2010) synthesized novel brominated benzoxazine monomers, showcasing the thermal stability and flame retardance of the resulting polymers. This suggests its utility in engineering materials with specific properties for industrial applications (Li et al., 2010).

Medicinal Chemistry and Biological Activity

In the domain of medicinal chemistry, research has been conducted on the biological activity of benzoxazin-3-one derivatives. Fenton et al. (1989) discussed the hypolipidemic properties of certain derivatives, particularly noting their potential to elevate high-density lipoprotein levels in hypercholesterolemic and normolipidemic rats (Fenton, Newton, Wyman, Bagge, Dron, Riddell, & Jones, 1989). This highlights the compound's relevance in the development of therapeutic agents targeting cardiovascular diseases.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

6-bromo-8-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO2/c10-4-1-5(9(11,12)13)8-6(2-4)14-7(15)3-16-8/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOKPGIGHPAXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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